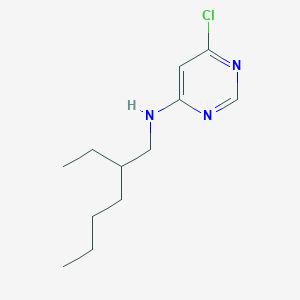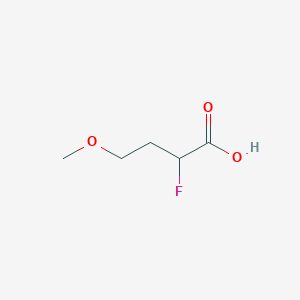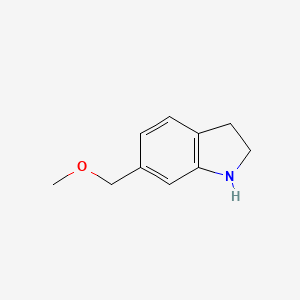
6-Chlor-N-(2-Ethylhexyl)pyrimidin-4-amin
Übersicht
Beschreibung
6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H20ClN3 and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
Pyrimidinderivate, einschließlich CEHPA, werden aufgrund ihrer hohen strukturellen Vielfalt in therapeutischen Disziplinen breit eingesetzt . Sie zeigen eine breite Palette biologischer Aktivitäten, einschließlich der Modulation von myeloischer Leukämie, Brustkrebs, idiopathischer Lungenfibrose, antimikrobieller, antifungizider und antiparasitärer Aktivitäten .
Antikrebsanwendungen
Pyrimidin-basierte Medikamente, wie z. B. CEHPA, wurden als Behandlungen für verschiedene Krebsarten, darunter Leukämie und Brustkrebs, etabliert . Sie haben sich auch als Antitumormittel gezeigt .
Antimikrobielle und Antimykotische Anwendungen
CEHPA hat, wie andere Pyrimidinderivate, antimikrobielle und antimykotische Aktivitäten gezeigt . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller und antimykotischer Medikamente .
Kardiovaskuläre Anwendungen
Es wurde berichtet, dass Pyrimidinderivate kardiovaskuläre Wirkungen haben, darunter blutdrucksenkende Aktivitäten . Dies deutet darauf hin, dass CEHPA möglicherweise bei der Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt werden könnte .
Entzündungshemmende und Schmerzstillende Anwendungen
CEHPA kann auch entzündungshemmende und schmerzstillende Wirkungen haben . Dies könnte es bei der Behandlung von Erkrankungen nützlich machen, die mit Entzündungen und Schmerzen verbunden sind .
Antidiabetische Anwendungen
Es wurde berichtet, dass einige Pyrimidinderivate antidiabetische Wirkungen haben . Dies deutet darauf hin, dass CEHPA möglicherweise bei der Behandlung von Diabetes eingesetzt werden könnte .
Synthese anderer Verbindungen
CEHPA kann zur Synthese anderer Verbindungen verwendet werden. Beispielsweise wurde es bei der Herstellung von N-(2-Chlorpyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amin eingesetzt .
Forschung zu neuen synthetischen Ansätzen
CEHPA wird auch in der Forschung zu neuen synthetischen Ansätzen eingesetzt. So wurde es beispielsweise in Studien verwendet, die die regioselektive Synthese neuer Pyrimidinderivate unter Verwendung von Organolithiumreagenzien untersuchen .
Eigenschaften
IUPAC Name |
6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-3-5-6-10(4-2)8-14-12-7-11(13)15-9-16-12/h7,9-10H,3-6,8H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEHLPJBRLCDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol](/img/structure/B1474672.png)



![2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1474680.png)

![2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1474684.png)




![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)
